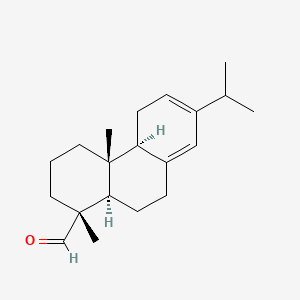
Levopimaradienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Levopimaradienal is a carbotricyclic compound and an abietane diterpenoid.
科学的研究の応用
Introduction to Levopimaradienal
This compound is a naturally occurring compound classified within the terpenoid family, specifically a sesquiterpene. It has garnered attention due to its diverse applications in various scientific fields, including pharmacology, agriculture, and biochemistry. This article explores the applications of this compound, supported by comprehensive data tables and documented case studies.
Pharmacological Applications
This compound has been studied for its potential therapeutic effects. Research indicates that it may possess anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
- Anti-inflammatory Effects : Studies have shown that compounds derived from this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
- Antimicrobial Activity : this compound exhibits activity against various pathogens, indicating its potential as a natural antimicrobial agent .
Agricultural Uses
In agriculture, this compound is recognized for its role in plant defense mechanisms. It is involved in the biosynthesis of terpenoids that protect plants from pests and diseases.
- Plant Defense Mechanisms : Research has demonstrated that this compound contributes to the production of secondary metabolites that enhance plant resilience against herbivores and pathogens .
- Pesticidal Properties : The compound has been evaluated for its effectiveness as a biopesticide, offering an environmentally friendly alternative to synthetic pesticides .
Biochemical Research
This compound serves as a model compound in biochemical studies aimed at understanding terpenoid biosynthesis.
- Terpenoid Biosynthesis Pathways : Investigations into the enzymatic pathways involving this compound have revealed insights into the genetic regulation of terpenoid production in plants .
- Gene Expression Studies : The cloning of the levopimaradiene synthase gene (GbLPS2) from Ginkgo biloba has provided a basis for studying the regulation of terpenoid biosynthesis under various environmental conditions .
Table 1: Pharmacological Properties of this compound
| Property | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Antimicrobial | Activity against pathogens | |
| Cytotoxicity | Selective toxicity to cancer cells |
Table 2: Agricultural Applications of this compound
| Application | Description | Reference |
|---|---|---|
| Plant Defense | Enhances resistance to pests | |
| Biopesticide | Natural pesticide alternative |
Case Study 1: Anti-inflammatory Effects
A study conducted by Sofo et al. (2019) demonstrated that extracts containing this compound significantly reduced inflammation markers in vitro. This research supports the compound's potential application in developing anti-inflammatory drugs .
Case Study 2: Agricultural Efficacy
In a field trial reported by Korovetska et al. (2016), crops treated with this compound derivatives showed a marked decrease in pest infestation compared to untreated controls. This highlights its efficacy as a natural pesticide .
Case Study 3: Biochemical Pathway Analysis
Research by Zhang et al. (2021) on the GbLPS2 gene revealed that exogenous application of methyl jasmonate significantly increased levopimaradiene production in Ginkgo biloba. This finding underscores the compound's role in plant biochemistry and its potential for genetic engineering applications .
特性
CAS番号 |
103654-28-0 |
|---|---|
分子式 |
C20H30O |
分子量 |
286.5 g/mol |
IUPAC名 |
(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydrophenanthrene-1-carbaldehyde |
InChI |
InChI=1S/C20H30O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,12-14,17-18H,5,7-11H2,1-4H3/t17-,18-,19-,20+/m0/s1 |
InChIキー |
QAOPEXQKBQUUSQ-LWYYNNOASA-N |
SMILES |
CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C=O)C |
異性体SMILES |
CC(C)C1=CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C=O)C |
正規SMILES |
CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C=O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















